![molecular formula C16H22BrFN2O2 B594942 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene CAS No. 1355246-97-7](/img/structure/B594942.png)
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene
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Overview
Description
2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene is a chemical compound with the CAS Number: 1355246-97-7. Its molecular weight is 373.27 and its IUPAC name is tert-butyl 4- (2-bromo-6-fluorobenzyl)-1-piperazinecarboxylate . The compound is typically used for research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)11-12-13(17)5-4-6-14(12)18/h4-6H,7-11H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis of Biaryl Libraries
This compound is utilized in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling reactions. This method enables the synthesis of a diverse biaryl library by coupling with different aryl bromides, allowing for further functionalization and diversification of molecular structures (Spencer et al., 2011).
Antimicrobial Activity
The compound serves as a precursor in the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives. These derivatives exhibit potential antimicrobial activity against a variety of bacterial and fungal strains, highlighting the compound's role in developing new antimicrobial agents (Babu et al., 2015).
Development of Fluorinated Compounds
The compound is integral to the development of fluorinated compounds, which are of great interest in medicinal chemistry due to their potential as building blocks. For instance, 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, shows high potential in this field. The synthesis pathway involves bromofluorination, reduction, and protective group manipulation, underlining the compound's versatility in creating fluorinated building blocks (Van Hende et al., 2009).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)11-12-13(17)5-4-6-14(12)18/h4-6H,7-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBGSCNKKRGCJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742736 |
Source
|
Record name | tert-Butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1355246-97-7 |
Source
|
Record name | tert-Butyl 4-[(2-bromo-6-fluorophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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